Serina

Descripción general

Descripción

L-serine is a non-essential amino acid that plays a crucial role in various physiological processes. It is involved in protein synthesis, cell proliferation, and the formation of important biomolecules such as phosphoglycerides, sphingolipids, and phosphatidylserine . L-serine is also a precursor for the synthesis of other amino acids like glycine and cysteine . It is predominantly found in the central nervous system, where it supports neuronal development and function .

Aplicaciones Científicas De Investigación

L-serine has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing complex molecules and studying enzyme mechanisms.

Biology: Plays a role in cell culture media to support cell growth and proliferation.

Medicine: Investigated for its neuroprotective effects in treating neurological diseases such as Alzheimer’s disease, epilepsy, and schizophrenia

Análisis Bioquímico

Biochemical Properties

Serine participates in numerous biochemical reactions. It interacts with enzymes such as serine acetyltransferase and cysteine synthase, which are involved in the final step of cysteine biosynthesis . The nature of these interactions involves the transfer of an acetyl group from serine to other molecules, facilitating various metabolic processes .

Molecular Mechanism

At the molecular level, serine exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, in the case of serine acetyltransferase, serine acts as a substrate for the enzyme, contributing to the synthesis of cysteine .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: L-serine can be synthesized through several chemical routes. One common method involves the reaction of formaldehyde with glycine, which produces serine along with some by-products . Another method uses beta-chloropropionic acid as a starting material, which undergoes nitrification, reduction, and hydrolysis to yield L-serine .

Industrial Production Methods: Industrial production of L-serine often employs fermentation techniques using genetically modified microorganisms such as Escherichia coli. These bacteria are engineered to overproduce L-serine by optimizing the carbon-nitrogen ratio in the fermentation medium . This method is advantageous due to its high yield and cost-effectiveness .

Análisis De Reacciones Químicas

Types of Reactions: L-serine undergoes various chemical reactions, including:

Oxidation: L-serine can be oxidized to form hydroxypyruvate.

Reduction: It can be reduced to form 3-phosphoglycerate.

Substitution: L-serine can participate in substitution reactions to form derivatives like phosphatidylserine.

Common Reagents and Conditions:

Oxidation: Typically involves oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Commonly uses reducing agents like sodium borohydride.

Substitution: Often involves reagents like phosphoric acid for the formation of phosphatidylserine.

Major Products:

Hydroxypyruvate: Formed through oxidation.

3-Phosphoglycerate: Formed through reduction.

Phosphatidylserine: Formed through substitution reactions.

Mecanismo De Acción

L-serine exerts its effects through several mechanisms:

Activation of Glycine Receptors: Enhances neurotransmitter synthesis and neuroprotection.

Upregulation of PPAR-γ: Results in anti-inflammatory effects and improved cognitive function.

Regulation of Cytokine Release: Modulates inflammatory responses in the brain, promoting neuroprotection and remyelination.

Comparación Con Compuestos Similares

L-serine can be compared with other similar compounds such as D-serine and phosphatidylserine:

Phosphatidylserine: A phospholipid derived from L-serine, essential for cell membrane integrity and cognitive function.

Uniqueness of L-serine: L-serine is unique due to its dual role as a precursor for both glycine and cysteine, and its involvement in the synthesis of crucial biomolecules like sphingolipids and phosphatidylserine . Its neuroprotective properties and potential therapeutic applications in neurological diseases further highlight its significance .

Actividad Biológica

L-serine is a non-essential amino acid that plays a critical role in various biological processes, particularly in the central nervous system (CNS). Its significance extends to metabolic pathways, neurotransmission, and potential therapeutic applications in neurological disorders. This article explores the biological activity of L-serine, including its metabolic roles, mechanisms of action, and findings from recent research studies.

Metabolism and Synthesis

L-serine is synthesized primarily in astrocytes from the glycolytic intermediate 3-phosphoglycerate through a series of enzymatic reactions. This process is crucial as L-serine serves as a precursor for several biomolecules, including:

- Proteins : Integral for cellular structure and function.

- Nucleotides : Essential for DNA and RNA synthesis.

- Sphingolipids : Important for cell membrane integrity and signaling.

The metabolic pathway for L-serine synthesis connects glial metabolism with synaptic activity, highlighting its importance in maintaining CNS homeostasis .

L-serine exerts its biological effects through several mechanisms:

- Activation of Glycine Receptors : L-serine acts as an agonist for glycine receptors, which are crucial for inhibitory neurotransmission in the CNS .

- Neuroprotection : It has been shown to have anti-inflammatory properties and protect against neurodegeneration .

- Regulation of NMDA Receptors : L-serine is a precursor to D-serine, which is a co-agonist at NMDA receptors. This interaction is vital for synaptic plasticity and cognitive functions .

Clinical Applications and Case Studies

Recent studies have explored the therapeutic potential of L-serine supplementation in various neurological conditions:

-

GRIN2B-related Neurodevelopmental Disorders :

Study Parameter Description Participants Children with GRIN2B mutations Treatment Duration Two cycles of 6 months Primary Outcome Perceive-Recall-Plan-Perform Assessment Secondary Outcomes Seizure logs, EEGs, Pediatric Quality of Life Inventory - Neurological Deficits Due to Serine Deficiency :

- Alzheimer's Disease Models :

Propiedades

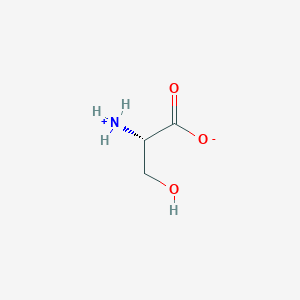

IUPAC Name |

(2S)-2-amino-3-hydroxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO3/c4-2(1-5)3(6)7/h2,5H,1,4H2,(H,6,7)/t2-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTCFGRXMJLQNBG-REOHCLBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO3 | |

| Record name | serine | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Serine | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25821-52-7 | |

| Record name | L-Serine homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25821-52-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID301031857, DTXSID60883230 | |

| Record name | (2S)-2-Amino-3-hydroxy-propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301031857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60883230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

105.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS], Solid | |

| Record name | L-Serine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20710 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | L-Serine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000187 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

SOL IN WATER; PRACTICALLY INSOL IN ABSOLUTE ALCOHOL, ETHER, INSOL IN BENZENE, ETHER, ETHANOL, Water solubility = 425 g/L at 25 °C, 425.0 mg/mL | |

| Record name | Serine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00133 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | L-SERINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/680 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | L-Serine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000187 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

1.6 g/cu cm @ 22 °C | |

| Record name | L-SERINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/680 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000004 [mmHg] | |

| Record name | L-Serine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20710 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Mechanism of Action |

L-Serine plays a role in cell growth and development (cellular proliferation). The conversion of L-serine to glycine by serine hydroxymethyltransferase results in the formation of the one-carbon units necessary for the synthesis of the purine bases, adenine and guanine. These bases when linked to the phosphate ester of pentose sugars are essential components of DNA and RNA and the end products of energy producing metabolic pathways, ATP and GTP. In addition, L-serine conversion to glycine via this same enzyme provides the one-carbon units necessary for production of the pyrimidine nucleotide, deoxythymidine monophosphate, also an essential component of DNA. | |

| Record name | Serine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00133 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Color/Form |

HEXAGONAL PLATES OR PRISMS, COLORLESS CRYSTALS | |

CAS No. |

56-45-1, 6898-95-9 | |

| Record name | L-Serine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56-45-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Serine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056451 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Serine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00133 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | serine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760115 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | L-Serine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (2S)-2-Amino-3-hydroxy-propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301031857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60883230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-serine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.250 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Amino-3-hydroxypropionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SERINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/452VLY9402 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | L-SERINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/680 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | L-Serine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000187 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

228 °C (decomposes), 228 °C | |

| Record name | Serine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00133 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | L-SERINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/680 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | L-Serine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000187 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is serine synthesized in living organisms?

A1: Serine biosynthesis can occur through multiple pathways. One prominent pathway involves the conversion of 3-phosphoglycerate, an intermediate in glycolysis, to serine. [, , ] This de novo synthesis pathway is particularly important in tissues like the brain. [] Another pathway involves the interconversion of serine and glycine. []

Q2: Can exogenous serine influence endogenous serine synthesis?

A2: Yes, studies using hepatocytes cultured with high selenium have shown that exogenous serine can inhibit the expression of phosphoglycerate dehydrogenase (PHGDH), a key enzyme in the de novo serine synthesis pathway. [] This suggests a feedback mechanism where exogenous serine can downregulate endogenous production. Interestingly, glycine, which can be converted to serine, also exhibits this inhibitory effect on PHGDH. []

Q3: What is the significance of serine transport across the blood-brain barrier?

A3: While it was previously thought that brain serine originated solely from glycolysis, research now suggests a critical role for serine transport from the blood. [] The transporter Slc38a5 has been identified as a major player in this process, particularly during early postnatal brain development. [] Disruptions to this transport system, such as Slc38a5 deletion in mice, result in developmental delays, motor dysfunction, and cellular abnormalities, highlighting the importance of external serine sources for the developing brain. []

Q4: How does serine interact with enzymes?

A4: Serine plays a critical role as part of the catalytic triad in serine proteases, a large family of proteolytic enzymes. [, , ] This triad, typically consisting of aspartate, histidine, and serine, works in concert to hydrolyze peptide bonds in target proteins. [, ]

Q5: What are some examples of how serine protease activity is regulated?

A5: Serine protease activity is tightly regulated to prevent uncontrolled proteolysis. One mechanism involves specific inhibitors, such as serpins, which form irreversible complexes with target proteases, effectively blocking their activity. [, ] In insects like Manduca sexta, a diverse array of serpin variants encoded by a single gene have been shown to target different proteases, highlighting the complex regulatory network governing these enzymes. []

Q6: Does serine phosphorylation play a role in signal transduction?

A6: Yes, serine phosphorylation is a key regulatory mechanism in various signaling pathways. For example, phosphorylation of serine residues on the mRNA cap-binding protein eIF-4E is known to influence the initiation of protein translation. [] Additionally, phosphorylation of serine 780 on Signal Transducer and Activator of Transcription 5a (STAT5a) by Extracellular signal-regulated kinases (ERK) has been shown to modulate growth hormone-induced transcriptional activation. []

Q7: Are there examples of serine phosphorylation influencing enzyme activity?

A7: Yes, phosphorylation of oleosin, a protein found in oil bodies of plants, provides a compelling example. [] A serine/threonine/tyrosine protein kinase has been shown to phosphorylate oleosin, impacting its dual enzymatic activities: monoacylglycerol acyltransferase and phospholipase A2. [] This phosphorylation-dependent regulation highlights the intricate control mechanisms governing enzyme function.

Q8: Can the non-protein amino acid β-N-methylamino-L-alanine (BMAA) interfere with serine's role in proteins?

A8: Yes, research suggests that BMAA can be mistakenly incorporated into human proteins in place of serine. [] This substitution can disrupt protein folding and promote aggregation, potentially contributing to neurodegenerative diseases. [] The ability of serine to inhibit BMAA misincorporation further supports this hypothesis, highlighting a possible link between environmental BMAA exposure and neurodegeneration. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.